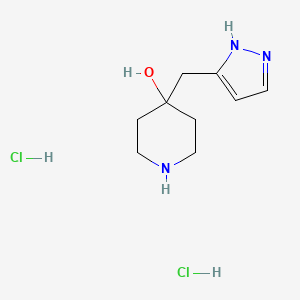
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 254.16 . The compound is typically stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 254.16 . The InChI code provides additional information about its molecular structure .Applications De Recherche Scientifique
Cancer Research
A compound closely related to 4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride, featuring a pyrazole moiety, has been identified as an Aurora kinase inhibitor. This suggests potential utility in cancer therapy, as Aurora kinases are critical regulators of cell division and have been implicated in cancer progression. Specifically, the inhibition of Aurora A kinase could be a promising strategy for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Interaction
Research into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a structurally related compound) with the CB1 cannabinoid receptor revealed insights into its antagonist properties. This work contributes to understanding how modifications of the pyrazole and piperidine moieties affect binding affinity and activity at cannabinoid receptors, which could inform the development of new therapeutic agents targeting these receptors (J. Shim et al., 2002).
Synthesis of Pharmaceutical Intermediates
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrates the utility of pyrazole and piperidine-based compounds in pharmaceutical manufacturing. A robust three-step synthesis process has been developed for this purpose, underscoring the importance of such compounds in the synthesis of important therapeutic agents (Steven J. Fussell et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMKGYNWZZKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=NN2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
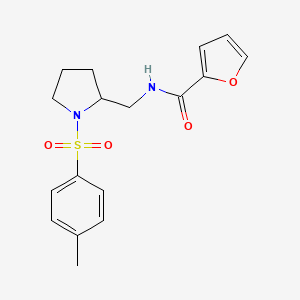


![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B2793928.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)
![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
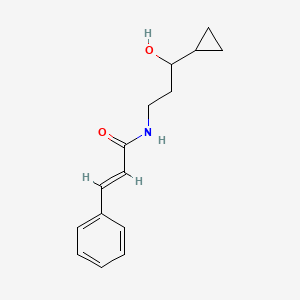
![2,4-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2793938.png)
![3-allyl-5-(3,4-dimethylphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2793939.png)
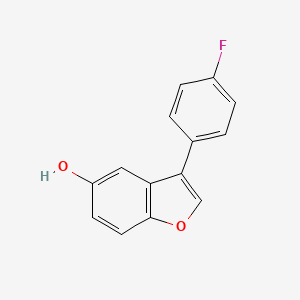

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)
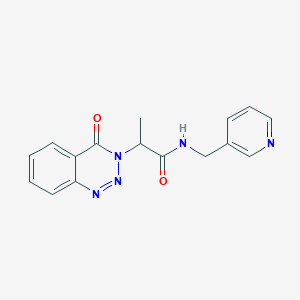
amine](/img/structure/B2793944.png)
